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molecular formula C7H10N2O B8674659 Cyclopropyl-5-methyl-1,3-dihydro-imidazol-2-one

Cyclopropyl-5-methyl-1,3-dihydro-imidazol-2-one

Cat. No. B8674659
M. Wt: 138.17 g/mol
InChI Key: CBKIWTNCXNAVNR-UHFFFAOYSA-N
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Patent
US08129423B2

Procedure details

Chloroacetone (2.0 g), potassium cyanate (1.84 g) and cyclopropylamine (6.17 g) were dissolved or suspended in DMF (25 mL) and heated to 50° C. over night. The appearance of the suspension changed and on the second day a fine precipitate was observed. The suspension was concentrated in vacuo and the residue was treated with 25% HCl (25 mL) and DCM (50 mL) for one hour with vigorous stirring. The layers were separated and the organic phase was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by flash chromatography using a gradient of methanol in ethyl acetate (0 to 5%) as an eluent to give 1-cyclopropyl-5-methyl-1,3-dihydro-imidazol-2-one as colorless solid (1.05 g). 1H-NMR (δ, CDCl3): 9.80 (br s, 1H), 5.79 (d, J=1.2 Hz, 1H), 2.91 (m, 1H), 2.012 (d, J=1.2 Hz, 3H), 0.92-0.84 (m, 2H), 0.82-0.77 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH3:4].[O-:6][C:7]#[N:8].[K+].[CH:10]1([NH2:13])[CH2:12][CH2:11]1>CN(C=O)C>[CH:3]1([N:8]2[C:11]([CH3:12])=[CH:10][NH:13][C:7]2=[O:6])[CH2:4][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC(C)=O
Name
potassium cyanate
Quantity
1.84 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
6.17 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with 25% HCl (25 mL) and DCM (50 mL) for one hour with vigorous stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(NC=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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